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Compound of Interest

Compound Name: Dehydrocrenatidine

Cat. No.: B1670199 Get Quote

Executive Summary: Dehydrocrenatidine, a β-carboline alkaloid isolated from the medicinal

plant Picrasma quassioides, has emerged as a potent anticancer agent with a multifaceted

mechanism of action. This document provides a comprehensive technical overview of its

properties for researchers, scientists, and drug development professionals.

Dehydrocrenatidine exhibits significant efficacy against various cancer types, including liver,

oral, nasopharyngeal, and head and neck carcinomas, by inducing apoptosis, causing cell

cycle arrest, and inhibiting cell migration.[1][2][3] Its molecular activity is primarily centered on

the modulation of critical signaling pathways such as the MAPK and JAK-STAT pathways, as

well as direct targeting of mitochondrial functions.[1][4] This guide synthesizes the current

understanding of Dehydrocrenatidine, presenting quantitative data, detailed experimental

protocols, and visual representations of its molecular interactions to facilitate further research

and development.

Mechanism of Action
Dehydrocrenatidine exerts its anticancer effects through several coordinated molecular

mechanisms, leading to the suppression of tumor growth and proliferation. These mechanisms

include the induction of programmed cell death (apoptosis), halting the cell division cycle, and

modulating key intracellular signaling cascades.

Induction of Apoptosis
A primary anticancer effect of Dehydrocrenatidine is the robust induction of apoptosis.[5]

Research indicates that it activates both the extrinsic (death receptor-mediated) and intrinsic
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(mitochondria-mediated) apoptotic pathways.[1][6]

Extrinsic Pathway: Dehydrocrenatidine upregulates the expression of death receptors and

their associated adaptor proteins, including FAS, DR5, FADD, and TRADD.[1][7] This leads

to the activation of initiator caspase-8.[1][8]

Intrinsic Pathway: The compound alters the mitochondrial membrane potential and

modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic

proteins like Bax and Bim L/S while decreasing anti-apoptotic proteins.[1][8] This triggers the

activation of initiator caspase-9.[1][8]

Both pathways converge on the activation of the executioner caspase-3, which then cleaves

key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to

cell death.[1][6][9] Furthermore, studies in hepatocellular carcinoma have shown that

Dehydrocrenatidine can directly target and disrupt the function of mitochondrial complexes I,

III, and IV, leading to mitochondrial dysfunction and promoting apoptosis.[4]
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Diagram 1. Dehydrocrenatidine-Induced Apoptotic Pathways
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Cell Cycle Arrest
Dehydrocrenatidine effectively halts cancer cell proliferation by inducing cell cycle arrest,

primarily at the G2/M phase.[1][9] This arrest prevents cells from entering mitosis, thereby

blocking cell division. The mechanism involves the downregulation of key cell cycle regulatory

proteins, including Cyclin A, Cyclin B, and cyclin-dependent kinases (CDKs) such as CDK2,

CDK4, and CDK6.[5][8]

Mechanism of G2/M Cell Cycle Arrest
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Diagram 2. Mechanism of G2/M Cell Cycle Arrest

Modulation of Key Signaling Pathways
The anticancer activity of Dehydrocrenatidine is linked to its ability to modulate several critical

intracellular signaling pathways.

MAPK Pathway (JNK and ERK): The role of Dehydrocrenatidine in the Mitogen-Activated

Protein Kinase (MAPK) pathway appears to be context-dependent.

In liver cancer, it induces apoptosis by suppressing the phosphorylation of JNK1/2.[1][9]

Conversely, in oral squamous carcinoma and nasopharyngeal carcinoma, it induces

apoptosis by activating or enhancing the phosphorylation of both ERK and JNK.[6][10]

This dual regulatory function suggests that its effect is specific to the cancer type and its

underlying genetic makeup.

JAK-STAT Pathway: Dehydrocrenatidine has been identified as a specific inhibitor of the

JAK-STAT signaling pathway.[1][2] This pathway is often constitutively active in various

cancers, and its inhibition by Dehydrocrenatidine contributes to the reduction of cancer cell

proliferation.[8]
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PI3K-AKT Pathway: The PI3K-AKT pathway is a crucial survival pathway for cancer cells.[1]

Dehydrocrenatidine's impact on this pathway has been investigated, suggesting its

potential to inhibit pro-survival signaling.[7]
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General Experimental Workflow for Protein Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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